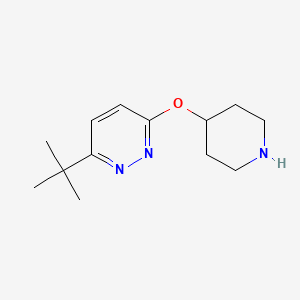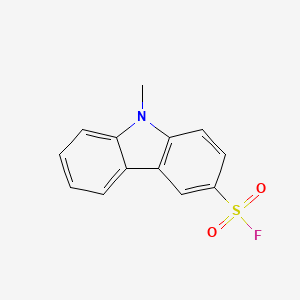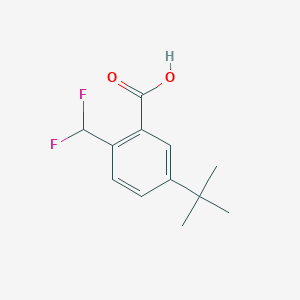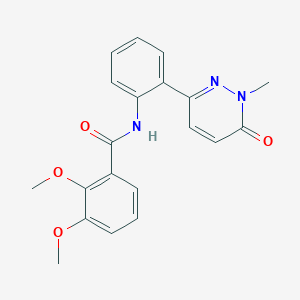
3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate” seems to be related . It has a molecular weight of 258.36 and is an oil at room temperature .
Synthesis Analysis
The synthesis of related compounds often involves processes such as etherification, hydrazonation, cyclization, and reduction .Molecular Structure Analysis
The molecular structure of related compounds can be complex, involving multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and may involve multiple steps .Physical And Chemical Properties Analysis
The related compound “tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate” is an oil at room temperature . It has a molecular weight of 258.36 .作用機序
The mechanism of action of 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by targeting specific proteins and enzymes in the body. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In the brain, this compound has been shown to increase the levels of acetylcholine and reduce oxidative stress.
実験室実験の利点と制限
One of the main advantages of 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine is its ability to selectively target specific proteins and enzymes in the body. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine. One area of research is the development of new derivatives of this compound that have improved solubility and bioavailability. Another area of research is the identification of new therapeutic targets for this compound. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine involves the reaction of 3,6-dibromo-1,2,4,5-tetrazine with tert-butylamine and piperidine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.
科学的研究の応用
3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine has been extensively studied for its potential use in the treatment of various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's and Parkinson's disease. In these studies, this compound has been shown to inhibit the formation of amyloid-beta plaques and reduce oxidative stress in the brain.
Safety and Hazards
特性
IUPAC Name |
3-tert-butyl-6-piperidin-4-yloxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)11-4-5-12(16-15-11)17-10-6-8-14-9-7-10/h4-5,10,14H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXOPALOXWAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane](/img/structure/B2903181.png)




![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2903187.png)
![Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2903189.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2903190.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2903192.png)

![ethyl 3-carbamoyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2903195.png)

![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2903199.png)
